molecular formula C11H11BrF3NO2 B1447306 2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide CAS No. 1807593-84-5

2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide

Cat. No. B1447306
M. Wt: 326.11 g/mol
InChI Key: UVYRZPSEYUVVDR-UHFFFAOYSA-N
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Description

“2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide” is a chemical compound with the CAS Number: 1807593-84-5. It has a molecular weight of 326.11 and its IUPAC name is 2-bromo-N-(2-hydroxy-4-(trifluoromethyl)phenyl)-2-methylpropanamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11BrF3NO2/c1-10(2,12)9(18)16-7-4-3-6(5-8(7)17)11(13,14)15/h3-5,17H,1-2H3,(H,16,18) . This indicates that the compound contains a bromine atom attached to a carbon atom, which is also attached to a trifluoromethyl group and a phenyl ring. The phenyl ring is substituted with a hydroxy group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 326.11 .

Scientific Research Applications

Inhibition of Pyruvate Dehydrogenase Kinase

One significant application involves the optimization of anilide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase (PDHK). This enzyme plays a crucial role in metabolic processes, and its inhibition can influence the oxidation of lactate into CO2 in human fibroblasts, potentially ameliorating conditions associated with inappropriate blood lactate elevation without affecting blood glucose levels (Bebernitz et al., 2000).

Antimicrobial Activity

Another application is found in the synthesis and characterization of novel N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which exhibit antimicrobial activities. Specifically, derivatives with N-[3,5-bis(trifluoromethyl)phenyl] and N-[2-chloro-5-(trifluoromethyl)phenyl] groups have shown submicromolar activity against methicillin-resistant Staphylococcus aureus isolates, indicating their potential as antimicrobial agents (Bąk et al., 2020).

Molecular Docking and Spectroscopic Analysis

Research also extends to the molecular docking and spectroscopic analysis of related compounds. For example, a study on N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, a compound with structural similarities, used quantum mechanical and spectroscopic methods to explore its electronic properties and interactions with prostate cancer protein. This approach helps in understanding the molecular basis of its activity and potential therapeutic applications (Chandralekha et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2/c1-10(2,12)9(18)16-7-4-3-6(5-8(7)17)11(13,14)15/h3-5,17H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYRZPSEYUVVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=C(C=C(C=C1)C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-hydroxy-4-(trifluoromethyl)phenyl]-2-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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